Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate
Overview
Description
Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate: is an organic compound with a complex structure that includes a bromine atom, an amide group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate typically involves the reaction of 2-bromo-2-methylpropanoyl bromide with methyl 2-amino-2-methylpropanoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2-bromo-2-methylpropanoyl bromide and methyl 2-amino-2-methylpropanoate.
Solvent: Light petroleum ether.
Temperature: The reaction is maintained at 0°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and precise control of reaction conditions are common in industrial settings to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions for substitution reactions.
Bases: Such as sodium hydroxide for elimination reactions.
Acids/Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Alkenes: From elimination reactions.
Acids and Amines: From hydrolysis reactions.
Scientific Research Applications
Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate involves its reactivity with various nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new bonds and structures. The amide and ester groups can undergo hydrolysis, leading to the release of corresponding acids and amines .
Comparison with Similar Compounds
- 2-Bromo-2-methylpropanamide
- 2-Bromo-2-methylpropionic acid
- Methyl 2-bromo-2-methylpropanoate
Comparison: Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate is unique due to the presence of both an amide and an ester group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. The combination of these functional groups makes it a versatile intermediate in organic synthesis .
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(2-bromo-2-methylpropanoyl)amino]-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-8(2,10)6(12)11-9(3,4)7(13)14-5/h1-5H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZDVVYQNWBTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(C)(C)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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